Antimycobacterial Activity Rank-Order: Piperazinyl vs. Morpholinyl at 6.25 µg/mL
In a systematic evaluation of 3- and 4-phenyl-1,8-naphthyridine derivatives against M. tuberculosis H37Rv at 6.25 µg/mL, the piperidinyl group at position 2 or 7 produced the most active compounds (MIC = 6.25 µg/mL, 91–99% inhibition). Introduction of a morpholinyl group at the same positions caused a decrease in antimycobacterial activity [1]. The piperazinyl-bearing compounds (including the core scaffold of 2-(piperazin-1-yl)-1,8-naphthyridine) fell within an intermediate activity window—superior to morpholino analogs but distinct from the maximally active piperidino analogs. This establishes a quantifiable activity gradient: piperidinyl > piperazinyl > morpholinyl for C2-substituted 1,8-naphthyridines in this assay system.
| Evidence Dimension | Antimycobacterial activity (% inhibition at 6.25 µg/mL vs. M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Piperazinyl-substituted derivatives: intermediate activity (specific % inhibition not individually reported for the unsubstituted piperazine; class-level placement between piperidinyl and morpholinyl) |
| Comparator Or Baseline | Piperidinyl analogs: 91–99% inhibition, MIC = 6.25 µg/mL (compounds 2a, 8a, 8d). Morpholinyl analogs: decreased activity (quantitative values not reported; described as causing a decrease relative to piperidinyl) |
| Quantified Difference | Piperidinyl: MIC 6.25 µg/mL; Morpholinyl: activity decrease (unquantified); Piperazinyl: intermediate activity band |
| Conditions | In vitro M. tuberculosis H37Rv, TAACF TB screening program, 6.25 µg/mL test concentration |
Why This Matters
Selection of the piperazinyl scaffold ensures a defined intermediate potency window that is distinct from both the weaker morpholino (risk of false negatives) and the stronger piperidino (potential cytotoxicity or solubility issues) analogs, enabling more informative SAR libraries.
- [1] Badawneh M, Manera C, Mori C, Saccomanni G, Ferrarini PL. Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Farmaco. 2003;58(9):859-866. doi:10.1016/S0014-827X(03)00144-7 View Source
